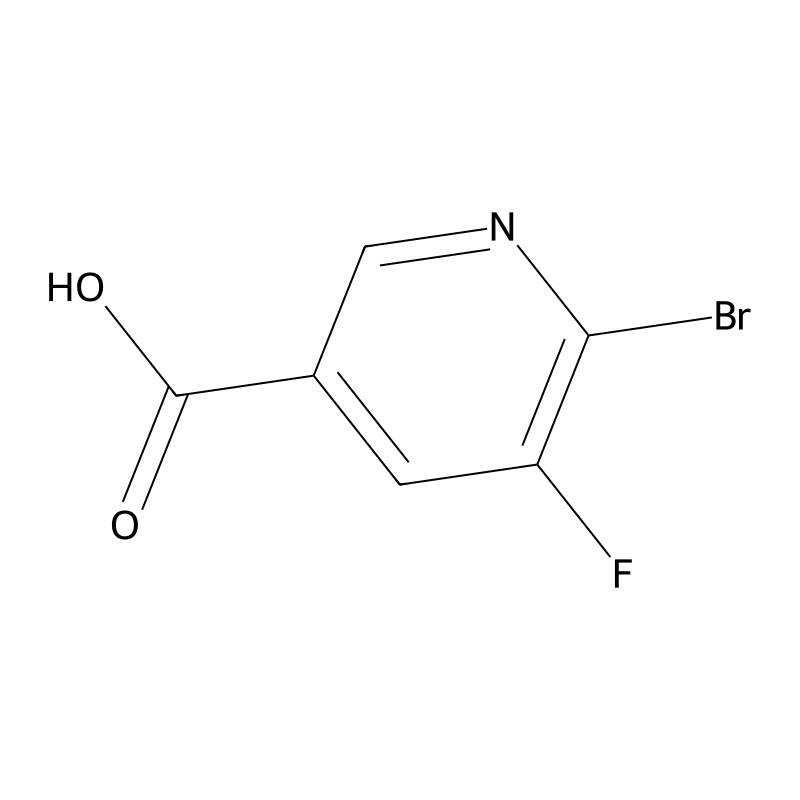6-Bromo-5-fluoronicotinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor Molecule
6-Bromo-5-fluoronicotinic acid can potentially serve as a building block for synthesizing more complex molecules with desired properties. The presence of a bromine and fluorine atom on the pyridine ring makes it a versatile starting material for further chemical modifications ().
Analogue Design
This molecule is structurally similar to nicotinic acid, a vital component of vitamin B3. By studying how 6-Bromo-5-fluoronicotinic acid interacts with biological systems compared to nicotinic acid, researchers can gain insights into enzyme function and potentially design new drugs or therapies ().
Radiolabeling
The bromine atom in 6-Bromo-5-fluoronicotinic acid can be readily replaced with a radioactive isotope like Br-76. This radiolabeled molecule could then be used to study metabolic pathways or track the movement of specific molecules within organisms ().
6-Bromo-5-fluoronicotinic acid has the molecular formula C₆H₃BrFNO₂ and is characterized by the presence of bromine and fluorine substituents on the pyridine ring. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound's structure features a pyridine ring with a carboxylic acid group, which enhances its reactivity and solubility in polar solvents .
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of derivatives.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding fluorinated pyridine derivatives.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis .
This compound exhibits notable biological activity, particularly as a potential pharmaceutical agent. It has been studied for its inhibitory effects on various enzymes and receptors, indicating possible applications in treating diseases such as cancer and bacterial infections. Its structural features contribute to its ability to interact with biological targets effectively .
Several methods exist for synthesizing 6-bromo-5-fluoronicotinic acid:
- Halogenation of Nicotinic Acid: This involves the bromination and fluorination of nicotinic acid under controlled conditions.
- Multi-step Synthesis: Starting from simpler pyridine derivatives, bromination and fluorination can be introduced sequentially to construct the desired compound.
- Reactions with Fluorinating Agents: Utilizing specific fluorinating agents can directly introduce fluorine into the aromatic system while bromination can be achieved through electrophilic aromatic substitution .
6-Bromo-5-fluoronicotinic acid has several applications:
- Pharmaceutical Intermediates: It serves as a building block for synthesizing various therapeutic agents.
- Research Tool: Used in biochemical studies to explore enzyme inhibition and receptor interactions.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pests .
Studies have indicated that 6-bromo-5-fluoronicotinic acid interacts with several biological targets:
- Enzyme Inhibition: It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism.
- Binding Affinity: Interaction studies reveal that it binds effectively to certain receptors, suggesting potential as a lead compound in drug discovery .
Several compounds share structural similarities with 6-bromo-5-fluoronicotinic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 5-Bromo-6-fluoronicotinic acid | C₆H₃BrFNO₂ | 0.95 |
| Methyl 6-bromo-5-fluoronicotinate | C₇H₆BrFNO₂ | 0.90 |
| 6-Bromo-4-methylnicotinaldehyde | C₇H₇BrFNO | 0.74 |
| 2-Bromo-3-fluoro-5-methylpyridine | C₇H₈BrFNO | 0.81 |
| 3-Bromo-5-fluoroisonicotinaldehyde | C₇H₆BrFNO | 0.68 |
Each compound presents unique properties and reactivities due to variations in their functional groups or substitutions on the pyridine ring, making them suitable for different applications in chemical synthesis and biological research .
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








